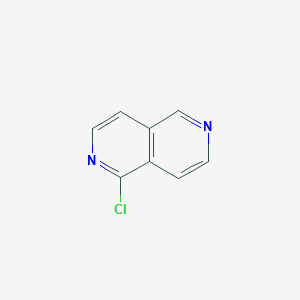

1-Chloro-2,6-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXOMIPBUWDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512280 | |

| Record name | 1-Chloro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80935-78-0 | |

| Record name | 1-Chloro-2,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80935-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2,6-naphthyridine: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-Chloro-2,6-naphthyridine, a key heterocyclic building block in modern drug discovery and materials science. We will delve into its fundamental properties, synthesis, chemical reactivity, and burgeoning applications, with a particular focus on its role in the development of targeted therapeutics.

Core Compound Identification and Properties

This compound is a chlorinated derivative of the 2,6-naphthyridine scaffold, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. Its strategic placement of the chlorine atom and nitrogen atoms makes it a versatile intermediate for introducing diverse functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 80935-78-0 | [1] |

| Molecular Formula | C₈H₅ClN₂ | [2][3] |

| Molecular Weight | 164.59 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | Based on related naphthyridine compounds.[4] |

| Melting Point | Not explicitly reported. For comparison, the parent 2,6-naphthyridine has a melting point of 114-115 °C.[4] | The introduction of a chlorine atom may alter the melting point. Experimental determination is recommended for precise characterization. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General solubility for similar heterocyclic compounds. |

| Predicted XlogP | 2.0 | [3] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be achieved through the halogenation of a suitable 2,6-naphthyridine precursor. A common and effective method involves the conversion of a hydroxyl or oxo group to a chloride using a chlorinating agent.

Conceptual Synthesis Workflow

The synthesis generally proceeds via the formation of the naphthyridine core followed by a targeted chlorination step. This approach allows for the introduction of the reactive chloro group at a late stage, preserving it for subsequent functionalization.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination of 2,6-Naphthyridin-1(2H)-one

This protocol is based on established methods for the chlorination of related heterocyclic ketones.

Objective: To synthesize this compound from 2,6-Naphthyridin-1(2H)-one.

Materials:

-

2,6-Naphthyridin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a stirred solution of 2,6-Naphthyridin-1(2H)-one in phosphorus oxychloride, add a catalytic amount of N,N-dimethylformamide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the susceptibility of the C1 position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring activates the carbon-chlorine bond towards attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C1 position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone of the utility of this compound as a synthetic intermediate.

Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.

This reactivity allows for the facile introduction of a wide array of substituents at the C1 position, enabling the synthesis of diverse libraries of 2,6-naphthyridine derivatives for structure-activity relationship (SAR) studies in drug discovery.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a set of distinct aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. For comparison, the ¹H NMR spectrum of the parent 1,6-naphthyridine in CDCl₃ shows signals at δ 9.28, 9.10, 8.76, 8.28, 7.93, and 7.52 ppm.[5] The introduction of the chlorine atom at the C1 position will cause a downfield shift of the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the chlorine (C1) will exhibit a characteristic chemical shift. The ¹³C NMR spectrum of 1,6-naphthyridine in H₂O shows signals at various chemical shifts.[6] The substitution with chlorine is expected to significantly shift the resonance of the C1 carbon.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (164.59 g/mol ). The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 in an approximate 3:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. This compound serves as a key starting material for the synthesis of these derivatives.

Case Study: Selective FGFR4 Inhibitors for Hepatocellular Carcinoma

A recent breakthrough in cancer therapy involves the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma (HCC). The 2,6-naphthyridine core has been identified as a promising scaffold for these inhibitors.[7]

The synthesis of these potent inhibitors often starts with a chloro-substituted naphthyridine, which allows for the introduction of various side chains through nucleophilic substitution reactions. This modular approach facilitates the optimization of the inhibitor's potency and selectivity.

Sources

- 1. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. PubChemLite - this compound (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 4. acs.org [acs.org]

- 5. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

The 2,6-Naphthyridine Core: A Comprehensive Technical Guide to its Synthesis

Abstract

The 2,6-naphthyridine scaffold, a bicyclic aromatic N-heterocycle, is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties have led to its incorporation into a wide array of biologically active compounds, including those with anticancer and central nervous system activities.[3][4] This in-depth technical guide provides a comprehensive overview of the synthetic strategies employed to construct the 2,6-naphthyridine core. We will delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the synthesis of this important heterocyclic motif. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the 2,6-naphthyridine scaffold in their work.

Introduction: The Significance of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine core is one of six structural isomers of pyridopyridine, characterized by a fused two-ring system containing two nitrogen atoms.[3][4] This arrangement imparts specific electronic and reactive properties that are highly sought after in organic synthesis.[1] The stability of the 2,6-naphthyridine core under standard laboratory conditions further enhances its utility, allowing for straightforward handling and storage.[1]

In the realm of medicinal chemistry, 2,6-naphthyridine derivatives have emerged as potent therapeutic agents. For instance, they form the core of selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma and have been investigated for their potential as CK2 inhibitors with cancer stem cell inhibitory activities.[3][5][6] Beyond pharmaceuticals, this versatile scaffold is finding applications in materials science, particularly in the development of organic electronic materials and specialty polymers due to its rigid structure and potential for functionalization.[1][7]

This guide will explore the primary synthetic routes to the 2,6-naphthyridine core, providing both theoretical understanding and practical guidance for its synthesis in a laboratory setting.

Key Synthetic Strategies for the 2,6-Naphthyridine Core

The synthesis of the 2,6-naphthyridine core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from Pyridine Derivatives

A common and versatile approach to the 2,6-naphthyridine core involves the construction of the second pyridine ring onto a pre-existing, functionalized pyridine derivative. This strategy offers a high degree of control over the final substitution pattern.

One notable example is the synthesis from 4-cyano-3-pyridylacetonitrile. This method, which can be enhanced by microwave irradiation, provides an efficient and environmentally benign route to 2,6-naphthyridine derivatives.[8] The reaction proceeds through a series of transformations, including bromination, diazotization, and hydrazination, ultimately leading to the parent 2,6-naphthyridine core after oxidation.[8]

A more recent approach involves a Sonogashira cross-coupling reaction between 3-bromo-4-formylpyridine and a terminal alkyne, followed by an intramolecular cyclization. This method has been successfully employed in the synthesis of novel FGFR4 inhibitors.[9]

Transition-Metal-Catalyzed Cyclizations

Transition-metal-catalyzed reactions have revolutionized the synthesis of complex heterocyclic systems, and the 2,6-naphthyridine core is no exception. These methods often offer high efficiency and regioselectivity.

A powerful strategy is the [2+2+2] cycloaddition reaction. For example, cobalt-catalyzed intramolecular [2+2+2] cyclizations of dialkynylnitriles have been shown to produce 5,6,7,8-tetrahydro-1,6-naphthyridines, which can be subsequently aromatized to the corresponding 1,6-naphthyridines.[10] While this example focuses on the 1,6-isomer, similar principles can be applied to the synthesis of the 2,6-naphthyridine core by carefully designing the starting di-yne precursor.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also instrumental in the final stages of synthesizing functionalized 2,6-naphthyridines, allowing for the introduction of diverse substituents.[9]

The Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and their aza-analogs, including naphthyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[11]

While the classical Friedländer reaction often requires harsh conditions, modern modifications have been developed to improve its efficiency and scope.[12] For instance, the use of novel amine catalysts can promote highly regioselective annulations with unmodified ketones under milder conditions.[13][14] The general workflow for a Friedländer-type synthesis of a 2,6-naphthyridine derivative is depicted below.

Caption: Generalized workflow of the Friedländer Annulation for 2,6-naphthyridine synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, have gained significant attention due to their efficiency, atom economy, and ability to generate molecular diversity.[2] Several MCR strategies have been developed for the synthesis of various naphthyridine isomers, and these approaches can be adapted for the 2,6-naphthyridine core.[2] These reactions often proceed through a domino sequence of reactions, rapidly building up the complexity of the target molecule from simple starting materials.

Experimental Protocols

To provide a practical context for the synthetic strategies discussed, a detailed, step-by-step protocol for a microwave-assisted synthesis of 2,6-naphthyridine derivatives is provided below. This protocol is adapted from the literature and highlights a modern, efficient approach.[8]

Microwave-Assisted Synthesis of 1,3-Dibromo-2,6-naphthyridine

This protocol outlines the initial steps towards the synthesis of the parent 2,6-naphthyridine, starting from 4-cyano-3-pyridylacetonitrile.

Step 1: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine

-

Place 4-cyano-3-pyridylacetonitrile in a microwave-safe reaction vessel.

-

Add anhydrous hydrogen bromide.

-

Irradiate the mixture in a microwave reactor for a few minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Isolate the resulting precipitate by filtration to obtain 3-amino-1-bromo-2,6-naphthyridine.

Step 2: Synthesis of 1,3-Dibromo-2,6-naphthyridine

-

Dissolve 3-amino-1-bromo-2,6-naphthyridine in hydrobromic acid.

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for the specified time.

-

Pour the reaction mixture onto crushed ice and neutralize with a 20% sodium hydroxide solution.

-

Extract the aqueous solution with ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a yellow solid.

-

Purify the crude product by chromatography and recrystallization from hexane to obtain colorless needles of 1,3-dibromo-2,6-naphthyridine.

The subsequent steps to the unsubstituted 2,6-naphthyridine involve the conversion of the dibromo derivative to a dihydrazino derivative, followed by oxidation with cupric sulfate.[8]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for a 2,6-naphthyridine derivative is a critical decision that impacts the overall efficiency, cost, and accessibility of the target compound. The following table provides a comparative summary of the key synthetic strategies discussed.

| Synthetic Strategy | Starting Materials | Key Advantages | Key Limitations |

| From Pyridine Derivatives | Functionalized pyridines | High control over substitution patterns | Availability of starting materials can be a constraint |

| Transition-Metal Catalysis | Alkynes, nitriles, halides | High efficiency, regioselectivity, and functional group tolerance | Cost of catalysts, need for inert atmosphere |

| Friedländer Annulation | o-Aminopyridine carbonyls, activated methylene compounds | Convergent, builds the core in one step | Can require harsh conditions, potential for side reactions |

| Multicomponent Reactions | Simple, readily available starting materials | High efficiency, atom economy, molecular diversity | Optimization can be complex, may require specific catalysts |

Conclusion and Future Outlook

The 2,6-naphthyridine core continues to be a focal point of research in synthetic and medicinal chemistry. The synthetic methodologies outlined in this guide, from classical cyclization reactions to modern transition-metal-catalyzed and multicomponent strategies, provide a robust toolkit for accessing a wide range of 2,6-naphthyridine derivatives.

Future research in this area is likely to focus on the development of even more efficient, sustainable, and versatile synthetic methods. The application of novel catalytic systems, flow chemistry, and computational modeling will undoubtedly accelerate the discovery of new 2,6-naphthyridine-based compounds with enhanced therapeutic properties and novel material applications. The continued exploration of the chemical space around the 2,6-naphthyridine scaffold holds immense promise for addressing current challenges in medicine and materials science.

References

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]

- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradi

- Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., Moon, K., Singh, P., & Kim, I. S. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–859. [Link]

- Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 23, 8075-8104. [Link]

- NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)

- Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

- Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 1-133.

- Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (n.d.).

- Zhao, D., et al. (2024). 2,6-Naphthyridine Synthesis and its Conjugated Polymers.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Chloro-2,6-naphthyridine: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-Chloro-2,6-naphthyridine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical structure and nomenclature, explore a robust synthetic protocol, and discuss its physicochemical and spectroscopic properties. The significance of this scaffold in the context of drug discovery, particularly in the development of targeted cancer therapies, will also be highlighted.

Chemical Structure and IUPAC Nomenclature

This compound is a bicyclic heteroaromatic compound. The naphthyridine core consists of two fused pyridine rings. In the 2,6-isomer, the nitrogen atoms are located at positions 2 and 6. The nomenclature "1-Chloro" indicates the substitution of a chlorine atom at the C1 position of the naphthyridine ring.

Molecular Formula: C₈H₅ClN₂[1]

Structure:

Caption: Chemical structure of this compound.

IUPAC Name: this compound[1]

Canonical SMILES: C1=CN=C(C2=C1C=NC=C2)Cl[1]

InChI: InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H[1]

Synthesis of this compound

While specific, detailed experimental procedures for the synthesis of this compound are not extensively reported in peer-reviewed literature, a reliable synthetic route can be devised based on established methodologies for the chlorination of analogous naphthyridinones. A common and effective method involves the treatment of the corresponding naphthyridin-1-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).

A thesis from Linköping University explicitly mentions the synthesis of this compound, indicating that this compound has been successfully prepared in a research setting[2]

Proposed Synthetic Protocol: Chlorination of 2,6-Naphthyridin-1(2H)-one

This protocol is based on general procedures for the conversion of hydroxypyridines and naphthyridinones to their chloro-derivatives.

Reaction Scheme:

Sources

A Technical Guide to the Physical Properties of 1-Chloro-2,6-naphthyridine: Determination and Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Chloro-2,6-naphthyridine

This compound is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. Naphthyridines, consisting of two fused pyridine rings, are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom to the 2,6-naphthyridine scaffold can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial in the rational design of drug candidates, influencing their pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a focused examination of the primary physical properties of this compound—its melting and boiling points. A comprehensive literature search indicates a notable absence of experimentally determined data for these specific properties. This guide, therefore, aims to equip researchers with a thorough understanding of the contextual data from related compounds and provide detailed, field-proven methodologies for the experimental determination of these crucial physical constants.

Physical Properties of this compound

A diligent search of the scientific literature and chemical databases reveals that the experimental melting and boiling points for this compound (CAS RN: 80935-78-0) have not been formally reported. However, to provide a valuable frame of reference for researchers, the physical properties of the parent naphthyridine isomers are presented below.

| Compound | CAS RN | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 80935-78-0 | C₈H₅ClN₂ | 164.59 | Not Reported | Not Reported |

| 2,6-Naphthyridine | 253-56-5 | C₈H₆N₂ | 130.15 | 114–115[1] | Not Reported |

| 1,6-Naphthyridine | 253-72-5 | C₈H₆N₂ | 130.15 | <40[1] | Not Reported |

The significant difference in the melting points of the parent isomers, 2,6-naphthyridine and 1,6-naphthyridine, underscores the profound impact of nitrogen atom placement on the crystal lattice energy and intermolecular forces. It is anticipated that the introduction of a chlorine atom in this compound will further influence these properties.

Experimental Determination of Physical Properties

The absence of reported data necessitates a robust experimental approach for the determination of the melting and boiling points of this compound. The following protocols are standard, reliable methods for the characterization of solid heterocyclic compounds.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small, dry sample of crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp).

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) approaching the expected melting temperature.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination

For a solid compound like this compound, the boiling point is typically determined if the compound is thermally stable at its boiling temperature. Given the high boiling points of many heterocyclic compounds, determination under reduced pressure is often necessary to prevent decomposition.

Protocol:

-

Apparatus Setup: A small amount of the sample is placed in a test tube with a side arm. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Heating: The test tube is heated gently in a high-temperature bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point at the ambient pressure. If performed under vacuum, the pressure must also be recorded.

Workflow for Synthesis, Purification, and Characterization

The synthesis of halogenated naphthyridines, including this compound, has been described in the literature, often involving multi-step reaction sequences.[2] A generalized workflow from synthesis to physical characterization is crucial for obtaining a pure sample for accurate property determination.

Caption: Generalized workflow from synthesis to physical property determination for this compound.

Conclusion

While the definitive melting and boiling points of this compound remain to be experimentally determined and reported, this guide provides the necessary context and detailed protocols for researchers to ascertain these fundamental physical properties. The comparison with parent naphthyridine isomers highlights the structural nuances that influence these characteristics. By following the outlined experimental procedures, scientists in drug discovery and chemical research can confidently characterize this and other novel heterocyclic compounds, contributing to the broader understanding of their structure-property relationships and advancing their potential applications.

References

- American Chemical Society. (2021). 1,6-Naphthyridine. [Link]

- Eriksson, J. (2007). Naphthyridine Based Molecular Switches. DiVA portal. [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility of 1-Chloro-2,6-naphthyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1-Chloro-2,6-naphthyridine. Recognizing the scarcity of publicly available solubility data for this compound, this document focuses on delivering a robust theoretical understanding and a detailed, field-proven experimental protocol. By elucidating the principles of intermolecular forces and providing a step-by-step methodology, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic compound of significant interest in the field of drug discovery and materials science. The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2] The presence of a chloro-substituent provides a reactive handle for further chemical modifications, making this compound a valuable building block for the synthesis of diverse chemical libraries.[3]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Poor solubility can severely hamper the development of a promising drug candidate, leading to low bioavailability and challenging formulation development.[5] For process chemists, understanding solubility is paramount for designing efficient crystallization, purification, and reaction protocols.

Given the absence of published, quantitative solubility data for this compound, this guide provides the foundational knowledge and a practical, validated protocol to determine its solubility in a range of common organic solvents.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that a solute will dissolve best in a solvent that has a similar polarity and engages in similar types of intermolecular forces.[7][8] The solubility of this compound is governed by the interplay of forces originating from its unique structure.

Molecular Structure and Intermolecular Forces

This compound possesses a rigid, aromatic bicyclic system containing two nitrogen atoms, and a polar carbon-chlorine bond.[9] The key intermolecular interactions to consider are:

-

Dipole-Dipole Interactions: The nitrogen atoms and the chloro group introduce polarity into the molecule, creating a molecular dipole. These permanent dipoles can interact favorably with the dipoles of polar solvents (e.g., acetone, ethyl acetate).[10]

-

London Dispersion Forces: These are weak, transient forces present in all molecules and are the primary mode of interaction for nonpolar solvents (e.g., hexane, toluene). The flat, aromatic surface of the naphthyridine ring allows for significant surface area contact, enhancing these interactions.[10]

-

Hydrogen Bonding: While this compound itself does not have a hydrogen bond donor, the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents like alcohols (e.g., methanol, ethanol).[10]

}

Solvent Selection Rationale

To obtain a comprehensive solubility profile, a diverse set of organic solvents should be selected, covering a range of polarities and hydrogen bonding capabilities. A suggested list is provided in the experimental section. It is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in highly nonpolar solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[11][12] The protocol described below is a robust, self-validating system when followed diligently.

Materials and Reagents

-

Compound: this compound (purity >98%)

-

Solvents: A range of analytical grade organic solvents. A recommended set includes:

-

Methanol (Polar, Protic)

-

Ethanol (Polar, Protic)

-

Acetonitrile (Polar, Aprotic)

-

Acetone (Polar, Aprotic)

-

Ethyl Acetate (Polar, Aprotic)

-

Dichloromethane (DCM) (Polar, Aprotic)

-

Toluene (Nonpolar)

-

Hexane (Nonpolar)

-

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

-

Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached and that the concentration of the saturated solution is accurately measured.

}

Detailed Step-by-Step Methodology

Part A: Sample Incubation

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) directly into a tared glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

-

Sealing: Tightly cap the vial to prevent solvent evaporation.

-

Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours.[13]

-

Causality Insight: A prolonged equilibration time is crucial to ensure the system reaches thermodynamic equilibrium. For crystalline compounds, dissolution can be slow. Running parallel experiments at 24 and 48 hours is a self-validating step; if the measured concentrations are consistent, equilibrium has likely been achieved.

-

Part B: Sample Analysis

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[14]

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane) before filtering the solution directly into a clean HPLC vial.[15]

-

Trustworthiness: This filtration step is critical to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.

-

-

Dilution: If the solution is expected to be highly concentrated, perform an accurate volumetric dilution with the same solvent to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the filtered sample(s) by HPLC-UV.[16][17] A standard C18 column and a mobile phase of acetonitrile and water are typically good starting points. The detection wavelength should be set to a λmax of this compound to ensure maximum sensitivity.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using the same HPLC method to generate a calibration curve (Peak Area vs. Concentration).

Data Presentation and Interpretation

The concentration of the saturated solution is determined from the HPLC analysis. The final solubility value should be reported in standard units such as mg/mL or mol/L. All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Template for Reporting Solubility Data of this compound at 25 °C

| Solvent | Solvent Polarity Index (P')[18] | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 5.1 | Experimental Value | Calculated Value | Clear, colorless solution |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value | Clear, colorless solution |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | Clear, colorless solution |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value | Clear, colorless solution |

| Toluene | 2.4 | Experimental Value | Calculated Value | Suspension, low solubility |

| Hexane | 0.1 | Experimental Value | Calculated Value | Practically insoluble |

Note: The molecular weight of this compound (C₈H₅ClN₂) is approximately 164.59 g/mol .[9]

Conclusion

References

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- B-On, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Honeywell. (n.d.). Polarity Index.

- PubChem. (n.d.). This compound.

- University of Minnesota. (2022). Properties of Common Organic Solvents.

- Burdick & Jackson. (n.d.). Polarity Index.

- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- PubChem. (n.d.). 1,3-Dichloro-2,6-naphthyridine.

- ResearchGate. (2025).

- Taylor, R. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.

- Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?

- Avdeef, A. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)

- Wang, Y. T., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.

- Avdeef, A. (2022). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge.

- Soderberg, T. (n.d.). 3.1 Intermolecular Forces. In Introductory Organic Chemistry.

- Quora. (2020). How do intermolecular forces influence solubility?

- SaskoER. (n.d.). 2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry.

- PubChem. (n.d.). 1-chloro-2,7-naphthyridine.

- LibreTexts Chemistry. (2020). 2.12: Intermolecular Forces and Solubilities.

- Lee, H., et al. (2024).

- YouTube. (2013). 11 Intermolecular Forces and Solubility.

- Hussain, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Malojcic, G., et al. (2021).

- MDPI. (2022). 1,6-Naphthyridin-2(1H)

Sources

- 1. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 9. PubChemLite - this compound (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 10. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. improvedpharma.com [improvedpharma.com]

- 18. Polarity Index [macro.lsu.edu]

Reactivity of the chlorine atom in 1-Chloro-2,6-naphthyridine

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 1-Chloro-2,6-naphthyridine

This guide provides a comprehensive examination of the chemical reactivity of this compound, a pivotal heterocyclic building block. We will elucidate the core electronic principles that dictate its reactivity, present field-proven protocols for its key transformations, and explore its strategic importance in the synthesis of complex molecules for drug discovery.

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds. The 2,6-naphthyridine core is one such "privileged scaffold," recognized for its rigid, planar geometry and its capacity to present substituents in a well-defined spatial orientation.[1][2] This structural motif is a cornerstone in the development of therapeutics, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][3][4] The ability to strategically functionalize this core is paramount, and this compound serves as a versatile and indispensable starting point, with its chlorine atom acting as a linchpin for introducing molecular diversity.

Causality of Reactivity: An Electronic Perspective

The notable reactivity of the chlorine atom at the C1 position is not arbitrary; it is a direct consequence of the inherent electronic properties of the bicyclic heteroaromatic system. The two nitrogen atoms, being more electronegative than carbon, exert powerful electron-withdrawing inductive (-I) and resonance (-M) effects across the ring. This creates a significant electron deficiency, particularly at the α-positions (C1 and C8) and γ-position (C3) relative to the nitrogen atoms.

The C1 position is α to the N2 nitrogen, making it exceptionally electrophilic and priming the attached chlorine atom to act as an effective leaving group. This electronic arrangement is ideal for facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, the stability of which is greatly enhanced by the electron-withdrawing nitrogen atoms.[5][6][7][8]

Caption: Electronic activation of the C1 position in this compound.

Key Synthetic Transformations: Protocols and Mechanistic Insight

The electrophilic nature of the C1 carbon allows for a diverse range of transformations, most notably palladium-catalyzed cross-coupling reactions. These methods are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and highly versatile method for creating C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. Its tolerance of a wide variety of functional groups makes it exceptionally valuable in the late-stage functionalization of complex molecules.[9]

Field-Proven Experimental Protocol:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2–1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03–0.05 eq.). Introduce a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.

-

Reaction Execution: Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Heat the mixture to reflux (typically 80–100 °C) under the inert atmosphere.

-

Self-Validating Monitoring: Monitor the reaction's progress via thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The introduction of amine functionalities is a critical strategy in drug design. The Buchwald-Hartwig amination provides a powerful means to form C-N bonds, coupling aryl halides with a wide array of amine nucleophiles. The choice of phosphine ligand is crucial for catalytic efficiency and can be tailored to the specific substrates.

Field-Proven Experimental Protocol:

-

Reagent Assembly: In a glovebox or under a robust stream of argon, charge an oven-dried reaction tube with this compound (1.0 eq.), the amine (1.1–1.5 eq.), a strong non-nucleophilic base like NaOtBu or Cs₂CO₃ (1.5–2.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq.).

-

Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the mixture to 90–120 °C.

-

Self-Validating Monitoring: Monitor for the disappearance of starting material by LC-MS.

-

Work-up and Purification: Cool the reaction to ambient temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic phase, concentrate, and purify the product via column chromatography.

Quantitative Data Summary

The following table provides a comparative overview of typical conditions for the palladium-catalyzed functionalization of chloro-heterocycles, which serve as a validated starting point for optimizing reactions with this compound.

| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Solvent | Temp (°C) | Expected Yield Range |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃ or dppf | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80–110 | 70–95% |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90–120 | 65–90% |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | 25–70 | 60–85% |

Conclusion

This compound is a high-value building block whose reactivity is governed by the powerful electronic influence of its constituent nitrogen atoms. The electron-deficient C1 position is readily functionalized through robust and scalable palladium-catalyzed cross-coupling reactions, providing reliable access to a vast chemical space of substituted 2,6-naphthyridines. A thorough understanding of the underlying mechanistic principles and the application of validated experimental protocols, as detailed in this guide, empowers researchers to fully exploit the synthetic potential of this privileged scaffold in the pursuit of novel therapeutic agents.

References

- The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Benchchem.

- Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry.

- Synthesis and Biological Activity of 2,6-Naphthyridine Deriv

- Discovery of 5-(3-Chlorophenylamino)benzo[c][4][11]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry.

- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.

- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.

- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.

- Palladium-Catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Nucleophilic Arom

- Nucleophilic Aromatic Substitution.

- Nucleophilic Arom

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Navigating the Stability of 1-Chloro-2,6-naphthyridine: A Technical Guide for Researchers

Introduction: The Significance of 1-Chloro-2,6-naphthyridine in Modern Drug Discovery

This compound is a halogenated heterocyclic compound of increasing interest within the pharmaceutical and agrochemical sectors. The naphthyridine scaffold itself is recognized as a privileged structure, appearing in numerous biologically active molecules. The introduction of a chlorine atom at the 1-position provides a versatile synthetic handle for medicinal chemists, enabling a variety of cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR). Its derivatives have been investigated for a range of therapeutic applications, highlighting the importance of understanding the core stability of this key intermediate.

This guide provides an in-depth analysis of the stability of this compound, offering recommended storage conditions and a framework for its effective handling. Given the limited publicly available stability data for this specific isomer (CAS No. 80935-78-0), this document synthesizes information from analogous chloro-aza-aromatic compounds and established principles of chemical stability. Furthermore, a detailed protocol for conducting forced degradation studies is provided to empower researchers to generate in-house data and ensure the integrity of their research.

Chemical and Structural Insights into Stability

The inherent stability of this compound is dictated by its unique electronic and structural features. The presence of two nitrogen atoms within the bicyclic aromatic system influences the electron density of the rings, while the chloro substituent introduces a potential leaving group.

Key Structural Features Influencing Stability:

-

Aromatic Naphthyridine Core: The fused pyridine rings confer a high degree of aromatic stability. However, the nitrogen atoms can also be sites of protonation or coordination, which can influence reactivity.

-

Electron-Withdrawing Nature of Nitrogen: The nitrogen atoms withdraw electron density from the carbon framework, making the ring system susceptible to nucleophilic attack, particularly at positions activated by the chloro substituent.

-

Chloro Substituent: The carbon-chlorine bond is a key reactive site. Its susceptibility to cleavage through hydrolysis, photolysis, or reaction with nucleophiles is a primary stability concern.

Inferred Stability Profile and Potential Degradation Pathways

Based on the chemistry of related chloropyridines and other chloro-heterocyclic compounds, several degradation pathways can be anticipated for this compound.

dot

Caption: Potential degradation pathways for this compound.

-

Hydrolysis: The presence of moisture, especially under acidic or basic conditions, can lead to the nucleophilic substitution of the chlorine atom to form 1-Hydroxy-2,6-naphthyridine. The formation of hydrochloric acid as a byproduct can further catalyze this degradation.

-

Photolysis: Aromatic and heteroaromatic compounds are often susceptible to degradation upon exposure to light, particularly in the UV spectrum. This can lead to the formation of radical species and subsequent dechlorination or rearrangement.

-

Thermal Decomposition: While generally stable at ambient temperatures, elevated temperatures can induce decomposition. Thermal stress can lead to the release of hazardous gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.

-

Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products. While atmospheric oxygen presents a lower risk, long-term exposure in the presence of catalysts or light could be a factor.

-

Incompatibility with Strong Acids and Bases: Strong acids can protonate the ring nitrogens, potentially activating the molecule towards nucleophilic attack. Strong bases can promote hydrolysis and other nucleophilic substitution reactions.

Recommended Storage and Handling Conditions

To mitigate the potential degradation pathways, the following storage and handling conditions are recommended. These are based on best practices for analogous chlorinated heterocyclic compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Light | Amber Vial / Dark Location | Protects the compound from photolytic degradation. |

| Container | Tightly Sealed Borosilicate Glass or Stainless Steel | Prevents contamination and exposure to moisture. Avoids potential reactivity with certain plastics or metals. |

| Handling | In a well-ventilated fume hood | Avoids inhalation of fine particles. |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Standard laboratory practice to prevent skin and eye contact. |

A Practical Protocol for Stability and Forced Degradation Studies

To generate specific stability data for this compound, a forced degradation study is essential. This process intentionally stresses the compound to identify likely degradation products and develop stability-indicating analytical methods.

dot

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile at a concentration of approximately 1 mg/mL.

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation:

-

Solution: Incubate the stock solution at 80°C.

-

Solid State: Place the solid compound in an oven at 80°C.

-

-

Photolytic Degradation: Expose the stock solution to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours).

-

Sample Quenching and Preparation:

-

For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analytical Method:

-

Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a gradient elution of water and acetonitrile containing a modifier like 0.1% formic acid.

-

Use a UV detector set to an appropriate wavelength to monitor the parent compound and any degradation products.

-

Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and any new peaks, which aids in the identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage degradation of this compound at each time point for each stress condition.

-

Identify and quantify the major degradation products.

-

The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and resolving the degradants from the parent peak.

-

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be inferred from its chemical structure and the behavior of analogous compounds. By adhering to the recommended storage conditions of refrigeration under an inert, dark, and dry environment, researchers can significantly mitigate the risk of degradation. For projects requiring a deeper understanding of its stability profile, the provided forced degradation protocol offers a robust framework for generating critical data. This proactive approach to stability assessment will ensure the quality and reliability of experimental outcomes in the development of novel therapeutics and other advanced materials.

References

- European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. (Accessed January 2026). [Link]

- Wiik, J. Naphthyridine Based Molecular Switches. DiVA portal. (2012). [Link]

- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A (R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

- Alsante, K. M., et al. Forced Degradation: A Practical Approach. Pharmaceutical Technology. (2003).

- Ravisankar, P., et al. Current trends in performance of forced degradation studies and stability indicating studies of drugs. IOSR Journal of Pharmacy and Biological Sciences. (2017).

- Blessy, M. R., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis. (2014). [Link]

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2,6-naphthyridine: Key Intermediates and Strategic Pathways

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

1-Chloro-2,6-naphthyridine is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis of a multitude of biologically active compounds. Its strategic importance in medicinal chemistry necessitates robust and efficient synthetic routes. This technical guide provides a comprehensive overview of the key intermediates and synthetic strategies for the preparation of this compound. We will delve into two primary convergent synthetic pathways, elucidating the mechanistic underpinnings of each transformation and providing detailed, field-proven experimental protocols. The discussion will be grounded in established chemical principles, supported by authoritative references, to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction

The 2,6-naphthyridine core is a privileged structural motif found in numerous compounds with a wide array of pharmacological activities, including potential applications as kinase inhibitors and other therapeutic agents. The introduction of a chlorine atom at the 1-position provides a crucial handle for further functionalization through various cross-coupling reactions, making this compound a highly sought-after intermediate. The synthetic approaches to this molecule are primarily centered around two key strategies: the direct chlorination of a pre-formed 2,6-naphthyridin-1(2H)-one and the diazotization-chlorination of 1-amino-2,6-naphthyridine via the Sandmeyer reaction. This guide will explore both pathways in detail, focusing on the synthesis of the critical intermediates and their conversion to the target molecule.

Strategic Synthesis Map

The synthesis of this compound can be approached through two main convergent pathways, each relying on a distinct key intermediate. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Strategy A: Chlorination of 2,6-Naphthyridin-1(2H)-one

This strategy involves the initial construction of the 2,6-naphthyridine ring system to form 2,6-naphthyridin-1(2H)-one, which is then converted to the target chloro-derivative. The lactam functionality of the intermediate is a stable and accessible precursor.

Part 1: Synthesis of Key Intermediate: 2,6-Naphthyridin-1(2H)-one

The synthesis of 2,6-naphthyridin-1(2H)-one can be achieved through the cyclization of suitably substituted pyridine precursors. A common and effective starting material is 4-(cyanomethyl)nicotinonitrile.

Mechanistic Rationale: The synthesis proceeds via a base-mediated intramolecular cyclization. The acidic methylene protons of the cyanomethyl group are deprotonated, and the resulting carbanion attacks the adjacent nitrile group, leading to the formation of the second ring of the naphthyridine core. Subsequent tautomerization yields the more stable 2,6-naphthyridin-1(2H)-one.

Experimental Protocol: Synthesis of 2,6-Naphthyridin-1(2H)-one

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.2 equivalents of sodium metal in anhydrous ethanol) is added 4-(cyanomethyl)nicotinonitrile (1.0 equivalent).

-

Reaction Conditions: The reaction mixture is heated at reflux for 4-6 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute aqueous acid solution (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.

| Parameter | Value | Reference |

| Starting Material | 4-(cyanomethyl)nicotinonitrile | [1] |

| Key Reagents | Sodium Ethoxide, Ethanol | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 4-6 hours | [2] |

| Typical Yield | 70-85% | [2] |

Part 2: Chlorination of 2,6-Naphthyridin-1(2H)-one

The conversion of the lactam to the corresponding chloride is a crucial step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used in excess as both the reagent and solvent.[3]

Mechanistic Rationale: The reaction proceeds through the formation of a chlorophosphate intermediate. The lone pair of electrons on the lactam oxygen attacks the phosphorus atom of POCl₃, leading to the elimination of a chloride ion. This is followed by the attack of the chloride ion on the carbonyl carbon, resulting in the formation of the chloro-substituted naphthyridine and the liberation of metaphosphoric acid. The use of a tertiary amine base, such as N,N-dimethylaniline, can facilitate the reaction by scavenging the HCl produced.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A mixture of 2,6-naphthyridin-1(2H)-one (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube. N,N-dimethylaniline (0.1-0.2 equivalents) can be added as a catalyst.

-

Reaction Conditions: The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The aqueous solution is made basic by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 2,6-Naphthyridin-1(2H)-one | [4] |

| Key Reagents | Phosphorus oxychloride (POCl₃) | [3][5] |

| Catalyst (optional) | N,N-Dimethylaniline | [3] |

| Reaction Temperature | 105-110 °C (Reflux) | [4] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | 80-95% | [4] |

Strategy B: Sandmeyer Reaction of 1-Amino-2,6-naphthyridine

An alternative and powerful strategy involves the synthesis of 1-amino-2,6-naphthyridine, followed by its conversion to the chloro derivative via the Sandmeyer reaction. This method is particularly useful when the amino-substituted naphthyridine is readily accessible.[6]

Part 1: Synthesis of Key Intermediate: 1-Amino-2,6-naphthyridine

Similar to the synthesis of the naphthyridinone, 1-amino-2,6-naphthyridine can be prepared from 4-(cyanomethyl)nicotinonitrile. The reaction conditions, however, are tailored to favor the formation of the amino group.

Mechanistic Rationale: The reaction is typically carried out in the presence of a strong base, such as sodium amide or lithium diisopropylamide (LDA). The base promotes the intramolecular cyclization of 4-(cyanomethyl)nicotinonitrile, leading to the formation of the 1-amino-2,6-naphthyridine.

Experimental Protocol: Synthesis of 1-Amino-2,6-naphthyridine

-

Reaction Setup: A solution of 4-(cyanomethyl)nicotinonitrile (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of a strong base like sodium amide (1.2 equivalents) at low temperature (-78 °C to 0 °C).

-

Reaction Conditions: The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 4-(cyanomethyl)nicotinonitrile | [7] |

| Key Reagents | Sodium Amide (NaNH₂), THF | [7] |

| Reaction Temperature | -78 °C to room temperature | [7] |

| Reaction Time | 3-6 hours | [7] |

| Typical Yield | 60-75% | [7] |

Part 2: Sandmeyer Reaction of 1-Amino-2,6-naphthyridine

The Sandmeyer reaction is a classic transformation that converts an aromatic primary amine into a variety of functional groups, including halides, via a diazonium salt intermediate.[6][8]

Mechanistic Rationale: The reaction proceeds in two main steps. First, the primary amino group of 1-amino-2,6-naphthyridine is converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl).[9] The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) acts as a catalyst, facilitating the release of nitrogen gas and the formation of an aryl radical, which then abstracts a chlorine atom from the copper(II) chloride species to yield the final product.[6]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: 1-Amino-2,6-naphthyridine (1.0 equivalent) is dissolved in an aqueous solution of hydrochloric acid (e.g., 6M HCl) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then added slowly to the stirred CuCl solution.

-

Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

| Parameter | Value | Reference |

| Starting Material | 1-Amino-2,6-naphthyridine | [6] |

| Key Reagents | NaNO₂, HCl, CuCl | [8][10] |

| Diazotization Temp. | 0-5 °C | [10] |

| Reaction Temp. | Room temperature to 60 °C | [10] |

| Reaction Time | 1-3 hours | [10] |

| Typical Yield | 50-70% | [8] |

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry programs targeting a range of diseases. The two primary strategies discussed in this guide, chlorination of 2,6-naphthyridin-1(2H)-one and the Sandmeyer reaction of 1-amino-2,6-naphthyridine, offer reliable and scalable routes to this important intermediate. The choice between these pathways will be dictated by factors such as starting material availability, desired scale, and safety considerations. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers, enabling the efficient and effective synthesis of this compound for further exploration in drug discovery and development.

References

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13, 812-818.

- Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate.

- Popa, M., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3423.

- Wikipedia. (2023). Sandmeyer reaction.

- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2491-2529.

- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- Ikekawa, N., & Honma, Y. (1967). Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. Chemical and Pharmaceutical Bulletin, 15(1), 1-7.

- Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6178.

- Al-Mousawi, S. M., et al. (2014). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][11]naphthyridines. Molecules, 19(6), 7584-7594.

- Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.

- Abdel-Wadood, F. K., et al. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B, 63(3), 303-312.